6-(Azetidin-1-ylsulfonyl)nicotinic acid
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Overview
Description
6-(Azetidin-1-ylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound is characterized by the presence of an azetidine ring attached to a sulfonyl group, which is further connected to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylsulfonyl)nicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature, followed by treatment with potassium hydroxide in dimethylformamide (DMF) to generate the desired product .
Industrial Production Methods
. These methods ensure high purity and consistency, making the compound suitable for research purposes.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-ylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted azetidine derivatives .
Scientific Research Applications
6-(Azetidin-1-ylsulfonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase III, which plays a role in lipid metabolism and cancer progression . The exact pathways and molecular targets are still under investigation, but its effects on enzyme activity and metabolic processes are of significant interest .
Comparison with Similar Compounds
Similar Compounds
6-(Hexyloxy)pyridine-3-carboxylic acid: Another nicotinic acid derivative with potential enzyme inhibitory activity.
Nicotinic acid (Niacin): A well-known compound used in lipid-lowering therapies.
Isonicotinic acid: A structural isomer of nicotinic acid with different biological activities.
Uniqueness
6-(Azetidin-1-ylsulfonyl)nicotinic acid is unique due to the presence of the azetidine ring and sulfonyl group, which confer distinct chemical properties and potential biological activities. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-2-3-8(10-6-7)16(14,15)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) |
InChI Key |
KWTZUSWBNAXWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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